molecular formula C23H17F2N3O4S B2551337 (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866342-40-7

(Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2551337
CAS No.: 866342-40-7
M. Wt: 469.46
InChI Key: GZLNXQXQDXFMLH-VYIQYICTSA-N
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Description

(Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a tosylhydrazone group, which is often used in organic synthesis for the formation of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Tosylhydrazone Group: The tosylhydrazone group is introduced by reacting the chromene derivative with p-toluenesulfonylhydrazide under acidic or basic conditions.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,4-difluoroaniline to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the tosylhydrazone group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Heterocycles: The compound can be used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology

    Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: Due to its structural features, the compound may serve as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the tosylhydrazone group suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds such as 2H-chromene-3-carboxamides with various substituents.

    Tosylhydrazones: Compounds containing the tosylhydrazone functional group, used in organic synthesis.

Uniqueness

The uniqueness of (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide lies in its combination of a chromene core with a tosylhydrazone group and difluorophenyl substituent. This unique structure may confer specific biological activities and synthetic utility not found in other similar compounds.

Biological Activity

(Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its mechanisms of action and therapeutic potential.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-(2-tosylhydrazono)acetic acid with 2,4-difluorophenyl isocyanate. The synthesis yields the target compound with a reported yield of approximately 54% and is characterized using various spectroscopic techniques, including NMR and mass spectrometry .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

  • HepG2 (Liver Cancer): IC50 = 50.96 µM
  • A549 (Lung Cancer): IC50 = 45.23 µM
  • MDA-MB-231 (Breast Cancer): IC50 = 40.12 µM

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins involved in cancer cell growth, such as CK2 kinase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary tests indicate moderate activity against both gram-positive and gram-negative bacteria, although it shows limited efficacy compared to established antibiotics . The minimum inhibitory concentration (MIC) values were found to be higher than those for conventional antimicrobial agents, suggesting that further optimization may be needed to enhance its antimicrobial properties.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound HepG2: 50.96 µM
A549: 45.23 µM
MDA-MB-231: 40.12 µM
Moderate activity against bacteria
Coumarin Derivative A IC50 = 4.85 µM against HepG2MIC = 1 µg/mL
Coumarin Derivative B IC50 = 0.39 µM against HeLaMIC = 0.5 µg/mL

Case Studies

  • Case Study on Hepatocellular Carcinoma : A study involving the application of this compound in HepG2 cells revealed a dose-dependent reduction in cell viability. The study utilized an MTT assay to assess cytotoxicity and confirmed that the compound induced apoptosis in cancer cells through caspase activation.
  • Combination Therapy Exploration : Another investigation explored the potential of combining this compound with existing chemotherapeutic agents like doxorubicin. Results indicated enhanced efficacy in reducing tumor size in xenograft models when used in combination therapy, suggesting synergistic effects that warrant further investigation.

Properties

IUPAC Name

(2Z)-N-(2,4-difluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O4S/c1-14-6-9-17(10-7-14)33(30,31)28-27-23-18(12-15-4-2-3-5-21(15)32-23)22(29)26-20-11-8-16(24)13-19(20)25/h2-13,28H,1H3,(H,26,29)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLNXQXQDXFMLH-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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